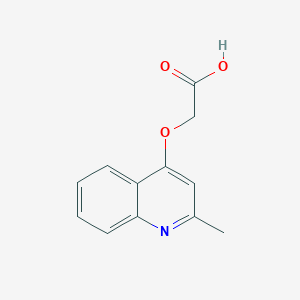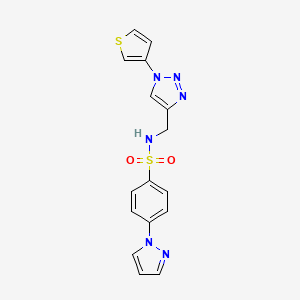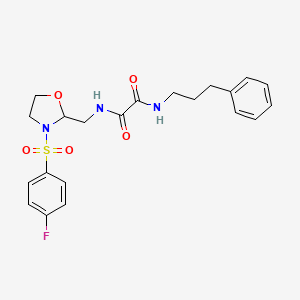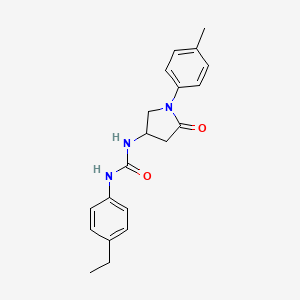![molecular formula C28H26O4 B2381400 (3AR,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one CAS No. 88559-56-2](/img/structure/B2381400.png)
(3AR,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(3AR,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one” is a chemical compound with the molecular formula C27H26O5 . It is related to other compounds such as “(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol” and "(3aR,6R,6aR)-6-(Hydroxyméthyl)dihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one" .
Synthesis Analysis
The synthesis of related compounds has been reported. For example, the synthesis of “2-((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yloxy)ethanol L-tataric acid” involves two stages. The first stage involves the reaction of benzyl 6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ylcarbamate with palladium 10% on activated carbon and ammonium formate in methanol at 20 - 50°C for 10 hours. The second stage involves the addition of L-Tartaric acid at 10 - 50°C for 3 hours .Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its molecular formula C27H26O5 . It is related to the structure of “(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol” and "(3aR,6R,6aR)-6-(Hydroxyméthyl)dihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one" .Chemical Reactions Analysis
The chemical reactions involving this compound can be inferred from the synthesis process of related compounds. For instance, the synthesis of “2-((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yloxy)ethanol L-tataric acid” involves a reaction with palladium 10% on activated carbon and ammonium formate in methanol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular formula C27H26O5 . The related compound “(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol” has a molecular weight of 173.21 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Incorporation into Peptides
- The compound has been used in the synthesis of enantiopure methyl derivatives for incorporation into peptides. This involves a strategy for transforming nitrohexofuranoses into cyclopentylamines, indicating its utility in creating novel polyhydroxylated amino acids for peptide synthesis (Fernandez et al., 2010).
Carbocyclic Sinefungin Synthesis
- It serves as a starting point for the synthesis of carbocyclic sinefungin, a compound adaptable to numerous analogs with varied heterocyclic bases and amino acid side chains, highlighting its versatility in drug development (Xue-qiang Yin et al., 2007).
Antiviral Research
- The compound has been employed in the preparation of diastereomers of 5′-homoaristeromycin, showing activity against yellow fever virus, demonstrating its potential in antiviral drug discovery (W. Ye & S. Schneller, 2016).
Process Research for Carbocyclic Nucleosides
- It is a key intermediate in synthesizing carbocyclic nucleosides like adenosine agonists, indicating its importance in the synthesis of therapeutic agents (R. Bannister et al., 1997).
Steel Corrosion Inhibition
- Derivatives of this compound have been investigated as inhibitors for mild steel corrosion in acidic environments, suggesting its application in industrial materials science (A. Koulou et al., 2020).
Synthesis of Hydroxy Pyrones
- Used in the preparation of various dimethyl dioxinones and corresponding hydroxy pyrones, it plays a role in the synthesis of complex organic molecules (A. Katritzky et al., 2005).
Nucleoside Analogues Synthesis
- Applied in the synthesis of C-5′-nor-3-deazaaristeromycin diastereomeric analogues, it contributes to developing carbocyclic nucleoside analogues, important in medicinal chemistry (W. Ye & S. Schneller, 2014).
Diels-Alder Reactions
- It has been involved in Diels-Alder reactions for constructing highly functionalized bridged isoquinoline synthons, indicating its use in complex organic syntheses (J. Zezula et al., 2001).
Eigenschaften
IUPAC Name |
(3aR,6aR)-2,2-dimethyl-6-(trityloxymethyl)-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O4/c1-27(2)31-25-20(18-24(29)26(25)32-27)19-30-28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-18,25-26H,19H2,1-2H3/t25-,26+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTQCHXKLQHNIE-FTJBHMTQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(=O)C=C2COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@@H](O1)C(=O)C=C2COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3AR,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-3-isoxazolecarboxylate](/img/structure/B2381318.png)
![1-benzyl-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B2381320.png)

![(4Ar,8aR)-1-cyclopropyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-benzo[c]thiazine-4a-carboxylic acid](/img/structure/B2381323.png)
![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2381325.png)



![(5-Chlorothiophen-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2381334.png)
![(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2381335.png)

![2-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)pyridazin-3(2H)-one](/img/structure/B2381338.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2381340.png)